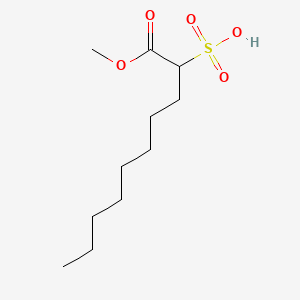
1-Methoxy-1-oxodecane-2-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-sulfodecanoate can be synthesized through the sulfation of decanoic acid methyl ester. The process typically involves the reaction of decanoic acid methyl ester with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonic acid ester.
Industrial Production Methods: In an industrial setting, the production of methyl 2-sulfodecanoate may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions: Methyl 2-sulfodecanoate undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonyl derivatives.
Substitution: Various substituted esters and amides.
科学研究应用
Methyl 2-sulfodecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonic acid derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate or as a component in drug delivery systems.
Industry: It is used in the formulation of detergents and surfactants due to its amphiphilic nature.
作用机制
The mechanism by which methyl 2-sulfodecanoate exerts its effects involves the interaction of its sulfonic acid group with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in both research and industrial applications.
相似化合物的比较
Decanoic acid methyl ester: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
Methyl 2-sulfodecanoate: Unique due to the presence of both ester and sulfonic acid functional groups, providing a combination of reactivity and solubility properties.
Uniqueness: Methyl 2-sulfodecanoate stands out due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields, from organic synthesis to industrial applications.
属性
CAS 编号 |
64131-26-6 |
|---|---|
分子式 |
C11H22O5S |
分子量 |
266.36 g/mol |
IUPAC 名称 |
1-methoxy-1-oxodecane-2-sulfonic acid |
InChI |
InChI=1S/C11H22O5S/c1-3-4-5-6-7-8-9-10(11(12)16-2)17(13,14)15/h10H,3-9H2,1-2H3,(H,13,14,15) |
InChI 键 |
QURGWARQWBLYFU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C(=O)OC)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


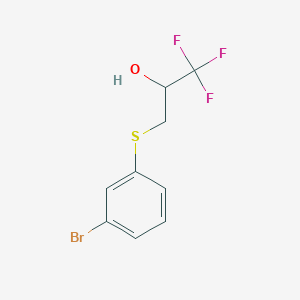

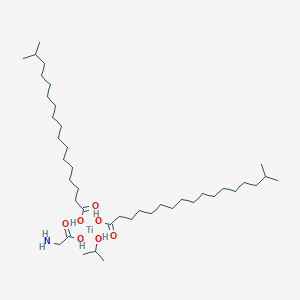
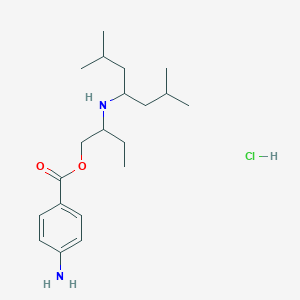
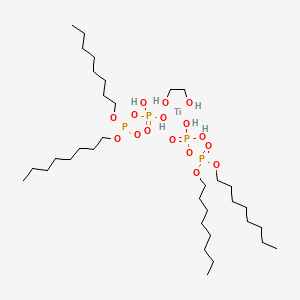
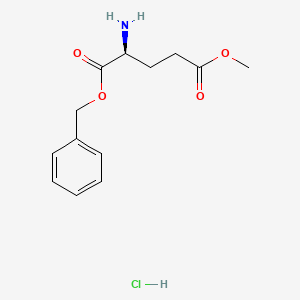
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
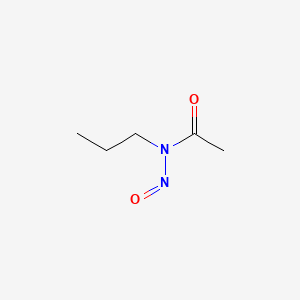
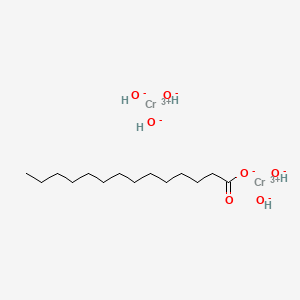
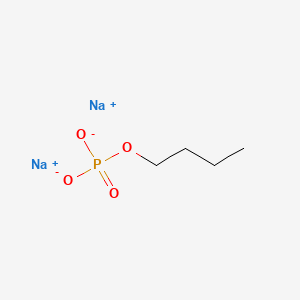
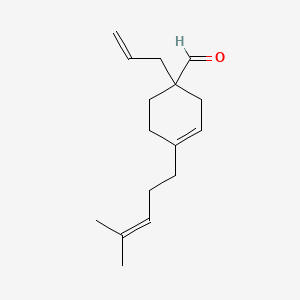
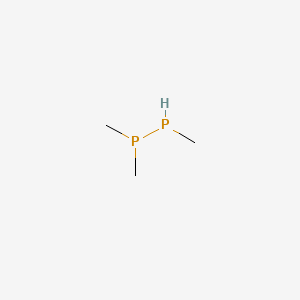
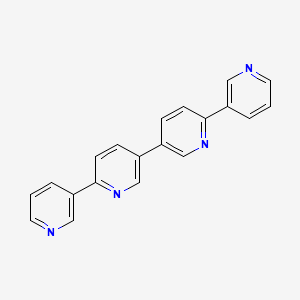
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
